molecular formula C5H7N3O2S B13963396 N-methylpyrimidine-2-sulfonamide

N-methylpyrimidine-2-sulfonamide

Cat. No.: B13963396
M. Wt: 173.20 g/mol
InChI Key: GXVLSPWCEKDHLG-UHFFFAOYSA-N
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Description

N-Methylpyrimidine-2-sulfonamide is a heterocyclic compound characterized by a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a sulfonamide group (-SO₂NH₂) at the 2-position and a methyl group (-CH₃) attached to the nitrogen of the sulfonamide moiety. This structural configuration confers unique electronic, steric, and hydrogen-bonding properties, making it a versatile scaffold in medicinal chemistry, materials science, and catalysis. Its applications span antimicrobial agents, enzyme inhibitors, and intermediates in organic synthesis .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

N-methylpyrimidine-2-sulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-7-3-2-4-8-5/h2-4,6H,1H3

InChI Key

GXVLSPWCEKDHLG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrimidine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Pyrimidine Family

Compounds sharing the pyrimidine-sulfonamide core but differing in substituents exhibit distinct properties:

Compound Name Substituents/Modifications Key Properties/Applications References
N-Methylpyrimidine-2-sulfonamide -SO₂NHCH₃ at pyrimidine-2 Enhanced solubility, enzyme inhibition
N-(Pyrimidin-2-yl)pyrrolidine-2-carboxamide Pyrrolidine-carboxamide at pyrimidine-2 Improved bioavailability, antimicrobial
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide Thiophene-sulfonyl and acetamide groups Enhanced electronic reactivity, anticancer
N-(2-Cyanopyridin-4-yl)methanesulfonamide Cyanopyridine core Anticancer activity, enzyme inhibition

Key Insights :

  • The methyl group in this compound improves solubility compared to bulkier substituents (e.g., pyrrolidine-carboxamide) .
  • Thiophene-sulfonyl derivatives (e.g., ) exhibit stronger π-π interactions and electron-withdrawing effects, enhancing binding to biological targets .
  • Cyanopyridine analogs (e.g., ) demonstrate higher specificity for kinase inhibition due to the nitrile group’s polarizability .

Non-Pyrimidine Sulfonamide Derivatives

Simpler sulfonamides lack the pyrimidine heterocycle, leading to reduced target specificity:

Compound Name Core Structure Key Limitations References
Sulfanilamide Benzene-sulfonamide Broad-spectrum activity, low specificity
Sulfamethoxazole 5-Methylisoxazole Resistance in bacterial strains
N-Benzylpyridine-2-sulfonamide Pyridine-sulfonamide Weaker hydrogen-bonding networks

Key Insights :

  • The pyrimidine ring in this compound provides a rigid framework for precise molecular interactions, unlike flexible benzene-based sulfonamides .
  • Hydrogen-bonding networks in pyrimidine derivatives (e.g., N-benzylpyridine-2-sulfonamide in ) stabilize crystal structures, enhancing thermal stability .

Heterocyclic Sulfonamides with Varied Cores

Compounds with thiophene, oxazole, or piperazine cores exhibit divergent reactivity:

Compound Name Core Structure Unique Features References
N-(2-Methoxypyrimidin-5-yl)thiophene-2-sulfonamide Thiophene-pyrimidine Dual heterocyclic reactivity, antiviral
N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Oxazole-azetidine Conformational flexibility, drug delivery
N-Ethyl-4-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-2-amine Piperazine-pyrimidine Bulky substituents, CNS penetration

Key Insights :

  • Thiophene-pyrimidine hybrids (e.g., ) leverage sulfur’s electronegativity for redox-active applications .
  • Piperazine-containing derivatives (e.g., ) show improved blood-brain barrier penetration due to lipophilic mesityl groups .

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